![molecular formula C13H15NO7 B14286034 N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid CAS No. 115705-34-5](/img/structure/B14286034.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is an organic compound that features a methoxyphenyl group attached to a carbonyl-protected aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid typically involves the protection of the amino group of aspartic acid followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected aspartic acid is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methoxyphenyl group. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the aspartic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}glutamic acid
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}alanine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}serine
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is unique due to the presence of both the methoxyphenyl group and the aspartic acid moiety. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Propiedades
Número CAS |
115705-34-5 |
|---|---|
Fórmula molecular |
C13H15NO7 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methoxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C13H15NO7/c1-20-9-4-2-8(3-5-9)7-21-13(19)14-10(12(17)18)6-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
Clave InChI |
XBKYPZOLAAFYCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)


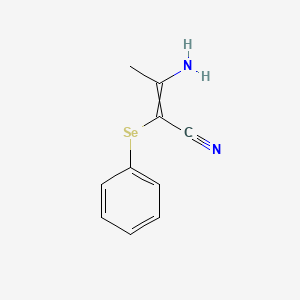
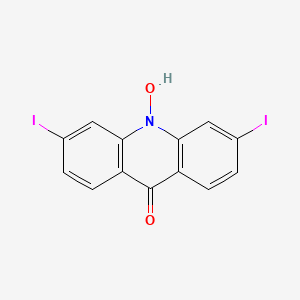
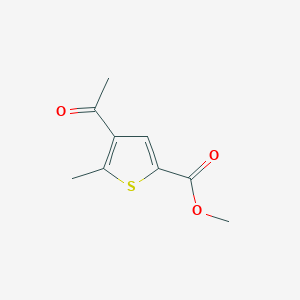
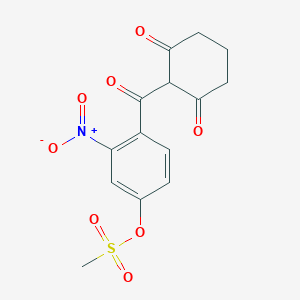

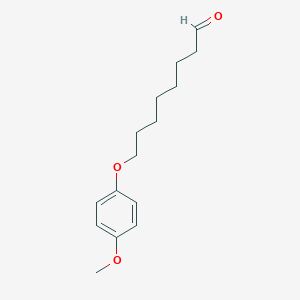
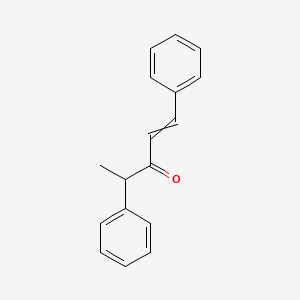
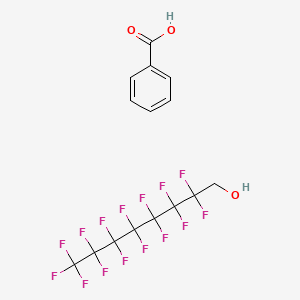

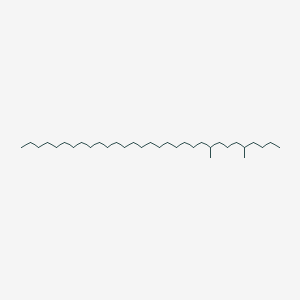
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
